An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine
An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine. This non-natural amino acid is of significant interest to researchers in drug discovery and peptide chemistry due to the unique modulatory effects of its dual fluorine and trifluoromethyl substituents on the phenyl ring. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven insights into the handling and analysis of this compound. We will delve into its structural attributes, predicted physicochemical parameters, a plausible synthetic route, and detailed protocols for its characterization by modern analytical techniques.
Introduction: The Strategic Role of Fluorination in Phenylalanine Analogs
Phenylalanine, an essential aromatic amino acid, is a common structural motif in a vast array of biologically active peptides and small molecule drugs.[1] The strategic incorporation of fluorine atoms into the phenylalanine scaffold has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of the parent molecule.[2]
Specifically, fluorination can:
-
Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation, thereby prolonging the in vivo half-life of a drug candidate.[2]
-
Modulate Lipophilicity: The introduction of fluorine can alter a molecule's lipophilicity (logP), which in turn affects its solubility, membrane permeability, and plasma protein binding.
-
Influence Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for optimizing receptor-ligand interactions.[2]
-
Induce Favorable Conformational Changes: Fluorine substitution can influence the conformation of the phenyl ring, potentially leading to enhanced binding affinity for a biological target.
3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine is a particularly intriguing analog as it combines the effects of a single fluorine atom and a trifluoromethyl (CF3) group. The CF3 group is a powerful electron-withdrawing moiety and is known to significantly increase lipophilicity, while the additional fluorine atom further modulates the electronic properties of the aromatic ring. This dual substitution offers a unique tool for fine-tuning the properties of peptides and peptidomimetics in drug discovery programs.[3]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine is essential for its effective application in research and development. While experimental data for this specific molecule is not extensively published, we can compile known data and provide reliable predictions for key parameters.
Structural Information
dot graph "chemical_structure" { graph [rankdir=LR, size="7.6,4", dpi=100]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];
} ends_dot Caption: Chemical structure of 3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine.
Core Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of 3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine. It is important to note that where experimental data is unavailable, values have been predicted using computational models and should be treated as estimates.
| Property | Value | Source |
| IUPAC Name | 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid | - |
| Synonyms | 3-fluoro-5-(trifluoromethyl)phenylalanine | Sigma-Aldrich[4] |
| CAS Number | 1259992-93-2 | Sigma-Aldrich[4] |
| Molecular Formula | C₁₀H₉F₄NO₂ | Sigma-Aldrich[4] |
| Molecular Weight | 251.18 g/mol | Sigma-Aldrich[4] |
| Physical Form | Solid | Apollo Scientific |
| Melting Point | Estimated: 200-230 °C (with decomposition) | Estimation based on analogs |
| logP (XLogP3) | Predicted: 1.5 - 2.5 | Estimation based on analogs |
| pKa (acidic) | Predicted: ~2.0 | Computational Prediction |
| pKa (basic) | Predicted: ~9.0 | Computational Prediction |
| Aqueous Solubility | Predicted: Low to moderate | Computational Prediction |
Note on Predictions: The melting point is estimated to be in the high range for amino acids, likely with decomposition, based on values for 3-Fluoro-DL-phenylalanine (~245°C) and 3-(Trifluoromethyl)-L-phenylalanine (191-193 °C). The logP is predicted to be higher than that of phenylalanine due to the trifluoromethyl group. The pKa values for the carboxylic acid and amino groups are expected to be slightly lower than those of phenylalanine due to the electron-withdrawing nature of the substituents. Aqueous solubility is predicted to be lower than phenylalanine.
Synthesis and Purification
Proposed Synthetic Pathway: Erlenmeyer Azlactone Synthesis
This classical method involves the condensation of an aromatic aldehyde with N-acetylglycine to form an azlactone, which is subsequently hydrolyzed and reduced to yield the desired amino acid.
Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1) The synthesis would commence with a suitable commercially available starting material, such as 3-fluoro-5-bromobenzotrifluoride, which can be converted to the corresponding aldehyde via a Grignard reaction followed by formylation, or through other standard organometallic routes.
Step 2: Erlenmeyer Condensation to form the Azlactone (2) The synthesized 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1) is then condensed with N-acetylglycine in the presence of acetic anhydride and a weak base like sodium acetate. This reaction forms the corresponding 4-(3-fluoro-5-(trifluoromethyl)benzylidene)-2-methyloxazol-5(4H)-one (azlactone, 2).
Step 3: Hydrolysis and Reduction to 3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine (3) The azlactone (2) is then subjected to a two-step process. First, mild alkaline hydrolysis opens the oxazolone ring to yield the α-acetamidoacrylic acid derivative. Subsequent reduction of the double bond, typically using a reducing agent like sodium amalgam or through catalytic hydrogenation, followed by acidic hydrolysis to remove the acetyl group, affords the final product, 3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine (3).
dot graph "synthetic_pathway" { graph [rankdir=LR, size="7.6,4", dpi=100, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];
} ends_dot Caption: Proposed Erlenmeyer azlactone synthesis pathway.
Purification
The final product would likely be purified by recrystallization from a suitable solvent system, such as water/ethanol. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods as outlined in the following section.
Analytical Characterization: A Recommended Workflow
A robust analytical workflow is crucial for confirming the identity, purity, and structure of the synthesized 3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine. The following protocols are recommended based on standard practices for the analysis of non-natural amino acids.
dot graph "analytical_workflow" { graph [rankdir=TB, size="7.6,6", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];
} ends_dot Caption: Recommended workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of the target molecule.
-
¹H NMR: The proton NMR spectrum will confirm the presence of the amino acid backbone protons (α-H and β-CH₂) and the aromatic protons. The aromatic region will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
-
¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon, the α- and β-carbons, and the aromatic carbons. The aromatic carbon signals will exhibit splitting due to ¹³C-¹⁹F couplings.
-
¹⁹F NMR: This is a critical experiment for fluorinated compounds. Two distinct signals are expected: one for the single fluorine atom on the ring and another for the trifluoromethyl group. The chemical shifts will be indicative of their electronic environment. The single fluorine will likely appear as a multiplet due to coupling with neighboring protons, while the CF₃ group will likely be a singlet or a narrow multiplet.
Recommended Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD to aid solubility, or DMSO-d₆).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer. For ¹⁹F NMR, use a standard reference such as CFCl₃ (0 ppm).
-
Data Analysis: Integrate the signals and analyze the coupling patterns to confirm the structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry is essential for confirming the elemental composition of the molecule.
Recommended Protocol (LC-MS/MS):
-
Instrumentation: Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Acquire full scan data to determine the accurate mass of the protonated molecule [M+H]⁺. Perform tandem MS (MS/MS) to obtain characteristic fragmentation patterns, which will further confirm the structure.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the synthesized compound.
Recommended Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase and Gradient: As described for LC-MS/MS.
-
Detection: UV detection at 254 nm and 280 nm.
-
Analysis: The purity is determined by the peak area percentage of the main component.
Potential Applications in Research and Drug Development
The unique combination of a fluorine atom and a trifluoromethyl group in 3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine makes it a valuable building block for several applications:
-
Peptide and Protein Engineering: Incorporation of this amino acid into peptides can enhance their stability against proteolytic degradation and modulate their conformational properties, potentially leading to increased biological activity and improved pharmacokinetic profiles.
-
¹⁹F NMR Probe: The two distinct fluorine environments make this amino acid an excellent ¹⁹F NMR probe for studying peptide-protein and protein-protein interactions. The sensitivity of ¹⁹F chemical shifts to the local environment can provide valuable insights into binding events and conformational changes.
-
Drug Design: As a component of small molecule drug candidates, this amino acid can be used to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity. The strong electron-withdrawing nature of the substituents can significantly alter the electronic properties of the phenyl ring, which can be exploited to optimize interactions with biological targets.
Safety and Handling
While specific toxicity data for 3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine is not available, it should be handled with the standard care afforded to all laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information.
Conclusion
3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine represents a valuable and versatile tool for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery. Its unique electronic and steric properties, conferred by the dual fluorine and trifluoromethyl substitution, offer a powerful strategy for modulating the physicochemical and biological characteristics of peptides and small molecules. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and detailed recommendations for its analytical characterization. It is our hope that this information will facilitate the effective use of this compound in advancing scientific research and the development of new therapeutic agents.
References
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
- Hassan, A. A., & Shawky, A. M. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. International Journal of Modern Organic Chemistry, 2(1), 26-67.
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved March 7, 2026, from [Link]
-
Ube Industries. (n.d.). Amino Acids-I, Synthesis. Retrieved March 7, 2026, from [Link]
-
Vaia. (n.d.). Amino acids from the appropriate carboxylic acids: (a) Phenylalanine (b) Valine. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)-DL-phenylalanine. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 3,5-Difluoro-L-phenylalanine. Retrieved March 7, 2026, from [Link]
-
Firnau, G., Nahmias, C., & Garnett, S. (1973). Synthesis of 3,4-dihydroxy-5-fluoro-DL-phenylalanine and 3,4-dihydroxy-5-(18F)fluoro-DL-phenylalanine. Journal of Medicinal Chemistry, 16(4), 416–418. [Link]
-
Tantillo, D. J., & JMP, C. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. [Link]
-
Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET and DMPK, 11(3), 321-382. [Link]
-
Shimadzu. (2014). Simultaneous quantitative analysis of 20 amino acids in food samples without derivatization using LC-MS/MS. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). Phenylalanine. Retrieved March 7, 2026, from [Link]
